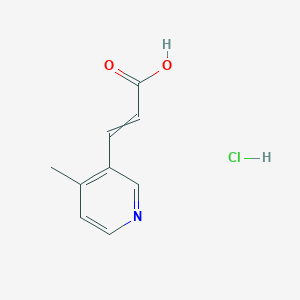

3-(4-Methylpyridin-3-yl)prop-2-enoic acid;hydrochloride

Description

3-(4-Methylpyridin-3-yl)prop-2-enoic acid; hydrochloride is a substituted acrylic acid derivative featuring a pyridine ring with a methyl group at the 4-position. The compound combines a conjugated α,β-unsaturated carboxylic acid system with a nitrogen-containing aromatic heterocycle, which confers unique electronic and steric properties. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

3-(4-methylpyridin-3-yl)prop-2-enoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c1-7-4-5-10-6-8(7)2-3-9(11)12;/h2-6H,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNVOLVAOGWTLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C=CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylpyridin-3-yl)prop-2-enoic acid hydrochloride typically involves the reaction of 4-methylpyridine with acrylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylpyridin-3-yl)prop-2-enoic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in a variety of products depending on the substituents introduced .

Scientific Research Applications

3-(4-methylpyridin-3-yl)prop-2-enoic acid hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in studies involving enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-methylpyridin-3-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Core Heterocyclic Modifications

- Pyridine vs. Imidazole/Benzodiazol : The pyridine ring in the target compound offers a planar, electron-deficient aromatic system, facilitating π-π stacking interactions in biological targets. In contrast, imidazole-containing analogs (e.g., entries 2 and 3) introduce a basic nitrogen atom capable of hydrogen bonding or metal coordination, which may alter bioavailability or target specificity .

- Substituent Position : The methyl group at the pyridine’s 4-position (target compound) vs. the 4-pyridinyl ester (entry 5) affects electronic distribution. The 3-pyridinyl position in the target compound may enhance steric interactions compared to the 4-isomer .

Functional Group Variations

- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound enables salt formation (e.g., HCl) for improved aqueous solubility, whereas the methyl ester in entry 5 is more lipophilic, favoring membrane permeability .

- Chiral Centers : The pyrrolidine derivative (entry 6) contains a stereogenic center, enabling enantioselective binding to biological targets, a feature absent in the achiral target compound .

Biological Activity

3-(4-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride, also known as an acrylic acid derivative with a pyridine ring, has garnered attention for its potential biological activities. This article reviews the compound’s biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₉ClN₁O₂

- Molecular Weight : 185.63 g/mol

- Structure : Contains a 4-methyl substitution on the pyridine ring, contributing to its unique biological interactions.

Research suggests that 3-(4-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride may interact with various enzymes and metabolic pathways. Its mechanism could involve:

- Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic processes.

- Receptor Modulation : Possible interaction with receptors that regulate cellular signaling pathways.

The precise biological implications require further elucidation through detailed studies.

Biological Activities

-

Antimicrobial Properties :

- Similar compounds have shown activity against various bacterial strains, indicating potential for use in antimicrobial applications.

-

Antioxidant Activity :

- The compound may exhibit antioxidant properties, which are crucial in preventing oxidative stress-related cellular damage.

-

Impact on Enzyme Activities :

- Preliminary studies indicate that it may influence specific enzyme activities, although comprehensive data is still needed to confirm these effects.

Case Studies and Experimental Data

Applications in Medicine and Industry

The compound is being investigated for various applications:

- Drug Development : As a precursor in synthesizing novel therapeutic agents.

- Biological Research : Used as a tool to study enzyme interactions and metabolic pathways.

Future Directions

Further research is essential to fully understand the biological implications of 3-(4-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride. Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic profiling.

- Clinical trials to evaluate safety and efficacy in human subjects.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 3-(4-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride?

- Methodology : A common approach involves a condensation reaction between 4-methylnicotinaldehyde and a malonic acid derivative under acidic conditions, followed by hydrochloride salt formation. Purification is typically achieved via recrystallization using ethanol/water mixtures or column chromatography. Characterization should include , , and HPLC to verify purity (>95%) and structural integrity. For hydrochloride salts, elemental analysis (CHNS) is critical to confirm stoichiometry .

Q. How can researchers experimentally determine the solubility profile of this compound in various solvents?

- Methodology : Use a gravimetric approach: dissolve incremental amounts of the compound in solvents (e.g., water, DMSO, ethanol) at 25°C, filter saturated solutions, and evaporate to determine residual mass. Alternatively, employ UV-Vis spectrophotometry to measure concentration via Beer-Lambert law. Note that solubility data for hydrochloride salts may vary with pH; adjust using buffer solutions and validate with potentiometric titrations .

Q. What strategies ensure the stability of 3-(4-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride during storage?

- Methodology : Store the compound in airtight, light-protected containers at -20°C under inert gas (N or Ar). Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation. For aqueous solutions, use pH 4–6 buffers to prevent hydrolysis of the hydrochloride salt .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, such as disorder or twinning?

- Methodology : Use SHELXL (part of the SHELX suite) for refinement. For disordered regions, apply PART and SIMU instructions to model atom displacement. For twinned crystals (e.g., merohedral twinning), employ TWIN/BASF commands. Validate hydrogen bonding networks using Olex2 or Mercury. Cross-validate with DFT-optimized geometries (e.g., Gaussian) to resolve discrepancies between experimental and computational models .

Q. How can reaction conditions be optimized to improve yield and enantiomeric purity in asymmetric syntheses?

- Methodology : Use a Design of Experiments (DoE) approach, varying catalysts (e.g., chiral Brønsted acids), temperature (40–100°C), and solvent polarity (THF vs. MeCN). Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism. For hydrochloride salts, ensure counterion compatibility with chiral auxiliaries to avoid racemization .

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., hydrogen bond distances)?

- Methodology : Re-examine crystallographic data for overlooked disorder or thermal motion (ADPs). Validate computational methods (DFT vs. MP2) for non-covalent interactions. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts. If discrepancies persist, consider alternative protonation states or solvent effects in simulations .

Q. What role do hydrogen bonding networks play in the compound’s solid-state properties, and how can they be analyzed?

- Methodology : Perform graph set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., for dimeric motifs). Use thermal analysis (TGA/DSC) to correlate melting points with packing efficiency. For polymorph screening, vary crystallization solvents (e.g., acetonitrile vs. ethyl acetate) and analyze lattice energies via PIXEL calculations .

Q. What advanced techniques validate enantiomeric purity in hydrochloride salts of chiral derivatives?

- Methodology : Combine X-ray crystallography (for absolute configuration) with using chiral shift reagents (e.g., Eu(hfc)). For trace impurities, employ high-resolution mass spectrometry (HRMS) and ion mobility spectrometry (IMS) to distinguish diastereomers. Cross-validate with enzymatic assays (e.g., lipase-mediated hydrolysis) for biological activity correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.